

# A Technical Guide to 2-Hydroxy Imipramine-d6 for Research Applications

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## Compound of Interest

Compound Name: **2-Hydroxy Imipramine-d6**

Cat. No.: **B564544**

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This technical guide provides comprehensive information for researchers, scientists, and drug development professionals on the procurement and application of **2-Hydroxy Imipramine-d6**. This deuterated internal standard is essential for the accurate quantification of the active metabolite of Imipramine, 2-Hydroxy Imipramine, in various biological matrices. This document outlines key suppliers, a detailed experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, and visualizations of the relevant metabolic pathway and experimental workflow.

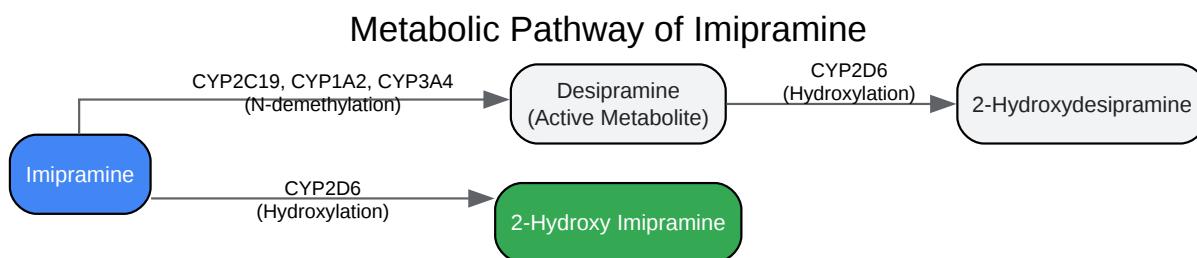
## Sourcing 2-Hydroxy Imipramine-d6

For research purposes, **2-Hydroxy Imipramine-d6** can be acquired from several reputable suppliers of chemical reference standards. The table below summarizes the key quantitative data from prominent vendors to facilitate easy comparison. Researchers should always request a certificate of analysis from the supplier to ensure the quality and purity of the compound.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Pharmaffiliates[1]	1189880-70-3	C <sub>19</sub> H <sub>18</sub> D <sub>6</sub> N <sub>2</sub> O	302.44
Axios Research[2]	1189880-70-3	C <sub>19</sub> H <sub>18</sub> D <sub>6</sub> N <sub>2</sub> O	302.45
LGC Standards[3][4]	1189880-70-3	C <sub>19</sub> H <sub>18</sub> D <sub>6</sub> N <sub>2</sub> O	Not Specified
Clinivex	Not Specified	Not Specified	Not Specified
Santa Cruz Biotechnology	Not Specified	Not Specified	Not Specified

## Metabolic Pathway of Imipramine

Imipramine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The initial step often involves N-demethylation by CYP2C19, CYP1A2, and CYP3A4 to form its active metabolite, Desipramine.[5][6] Subsequently, both Imipramine and Desipramine are hydroxylated by CYP2D6 to produce 2-Hydroxy Imipramine and 2-Hydroxydesipramine, respectively.[5][7][8] The use of a deuterated internal standard like **2-Hydroxy Imipramine-d6** is critical for accurately quantifying this metabolic conversion in pharmacokinetic and drug metabolism studies.



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Metabolic pathway of Imipramine to its major metabolites.

# Experimental Protocol: Quantification of 2-Hydroxy Imipramine in Plasma using LC-MS/MS

This section details a representative experimental protocol for the quantification of 2-Hydroxy Imipramine in human plasma using **2-Hydroxy Imipramine-d6** as an internal standard. This method is based on common bioanalytical techniques involving protein precipitation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

## 1. Materials and Reagents

- Human plasma (with anticoagulant, e.g., EDTA)
- 2-Hydroxy Imipramine analytical standard
- **2-Hydroxy Imipramine-d6** (Internal Standard, IS)
- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC or LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Microcentrifuge tubes (1.5 mL)
- Calibrated pipettes and tips
- Vortex mixer
- Centrifuge

## 2. Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-Hydroxy Imipramine and **2-Hydroxy Imipramine-d6** by dissolving the accurately weighed compounds in methanol.

- Working Standard Solutions: Prepare a series of working standard solutions of 2-Hydroxy Imipramine by serial dilution of the stock solution with a 50:50 mixture of methanol and water. These will be used to spike into blank plasma to create calibration standards.
- Internal Standard Working Solution (100 ng/mL): Prepare a working solution of **2-Hydroxy Imipramine-d6** by diluting its stock solution with methanol.

### 3. Sample Preparation (Protein Precipitation)

- Label microcentrifuge tubes for blank, calibration standards, quality controls (QCs), and unknown samples.
- To 100  $\mu$ L of plasma in each tube, add 10  $\mu$ L of the appropriate working standard solution (for calibration standards and QCs) or 10  $\mu$ L of 50:50 methanol/water (for blank and unknown samples).
- Add 20  $\mu$ L of the internal standard working solution (100 ng/mL **2-Hydroxy Imipramine-d6**) to all tubes except the blank. To the blank, add 20  $\mu$ L of methanol.
- Vortex each tube for 10 seconds.
- Add 300  $\mu$ L of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
- Vortex vigorously for 30 seconds.
- Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate for LC-MS/MS analysis.

### 4. LC-MS/MS Conditions (Illustrative)

- Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m).
  - Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 5% B, ramp to 95% B, hold, and re-equilibrate).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5  $\mu$ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
  - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
  - Detection Mode: Multiple Reaction Monitoring (MRM).
  - MRM Transitions (example):
    - 2-Hydroxy Imipramine: Precursor ion (Q1) -> Product ion (Q3)
    - **2-Hydroxy Imipramine-d6**: Precursor ion (Q1) -> Product ion (Q3) (Note: The specific m/z values for the precursor and product ions need to be determined by direct infusion of the individual compounds into the mass spectrometer.)

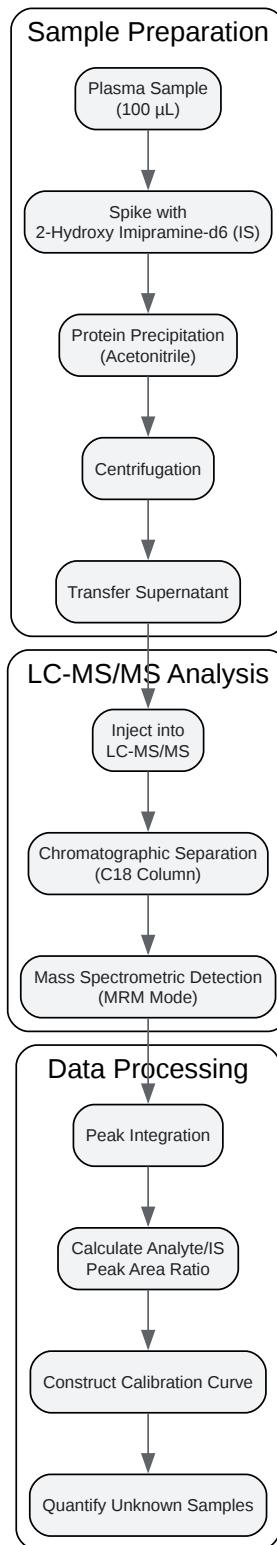
## 5. Data Analysis

- Integrate the peak areas for both the analyte (2-Hydroxy Imipramine) and the internal standard (**2-Hydroxy Imipramine-d6**).
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g.,  $1/x^2$ ) is typically used.
- Determine the concentration of 2-Hydroxy Imipramine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

## Experimental Workflow

The following diagram illustrates the general workflow for the quantification of 2-Hydroxy Imipramine in a biological sample using a deuterated internal standard.

#### Bioanalytical Workflow for 2-Hydroxy Imipramine Quantification



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Experimental workflow for the quantification of 2-Hydroxy Imipramine.

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